molecular formula C14H22BrN3O4S2 B2646712 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034357-17-8

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2646712
CAS No.: 2034357-17-8
M. Wt: 440.37
InChI Key: OWGFVBPYSIBOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic sulfonamide-based compound of significant interest in specialized chemical research and development. This molecule features a complex structure integrating a piperidine sulfonamide core, which presents a versatile scaffold for probing structure-activity relationships in various biochemical contexts. The presence of the bromophenyl group enhances its potential as a key intermediate in the synthesis of more complex molecules for exploratory studies. Researchers are investigating its utility in developing novel ligands for protein-binding assays and as a precursor in targeted medicinal chemistry programs. Its precise mechanism of action is a subject of ongoing investigation, with initial studies focusing on its interactions with various enzymatic targets. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGFVBPYSIBOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a sulfonamide group. The bromophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl-substituted piperidine sulfonamides.

    Substitution: Various substituted piperidine sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Sulfonamide compounds, including the one , are known for their antibacterial properties. Research has demonstrated that derivatives containing piperidine moieties exhibit significant antibacterial activity against various pathogens. For instance, a study highlighted that certain sulfonamide derivatives showed effective inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis, thus demonstrating their potential as antibacterial agents .

Table 1: Antibacterial Efficacy of Sulfonamide Derivatives

CompoundTarget PathogenEC50 (µg/mL)
Compound AXoo2.65
Compound BXac4.74
4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamideVariousTBD

Cancer Research

The compound has also been evaluated for its anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group is often linked to enhanced bioactivity in targeting cancer pathways, making this compound a candidate for further investigation in oncology .

Case Study: Anticancer Activity Assessment
A recent study assessed the antiproliferative effects of several sulfonamide derivatives, including our compound, on colon cancer cell lines. The results indicated a promising reduction in cell viability, suggesting potential therapeutic applications in cancer treatment .

Plant Pathogen Control

The antibacterial properties of sulfonamides extend to agricultural applications, particularly in controlling plant pathogens. Recent research has shown that specific sulfonamide derivatives can effectively combat bacterial diseases in crops, offering an alternative to traditional pesticides .

Table 2: Efficacy Against Plant Pathogens

CompoundPathogenEC50 (µg/mL)
Compound CXanthomonas oryzae (Xoo)11.83
Compound DXanthomonas campestris (Xac)21.26
4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamideTBDTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide compounds. The presence of the piperidine ring and the sulfonamide group significantly influences the biological activity of these compounds. Modifications to the aromatic rings and side chains can lead to variations in potency and selectivity against specific targets .

Key Findings:

  • The introduction of electron-withdrawing groups enhances antibacterial activity.
  • Optimal chain lengths and branching structures improve membrane permeability and bioavailability.

Mechanism of Action

The mechanism of action of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds


Key Observations :

  • The target compound’s 2-bromophenyl group distinguishes it from benzodioxine () or pyrimidine-based analogs ().
  • Unlike TD-8954 (), which incorporates a benzimidazole for protease inhibition, the target lacks heteroaromatic systems, suggesting divergent biological targets.

Physicochemical Properties

Predicted properties of the target compound, inferred from analogs:

Property Target Compound N-(2-{[5-Bromo-2-(piperidin-1-yl)-...] 4-[(Benzodioxine sulfonamido)methyl]
Molecular Weight ~478 g/mol¹ 519.4 g/mol 419.5 g/mol
LogP (Lipophilicity) ~3.2² ~3.5 ~2.1
Water Solubility Low (≤0.1 mg/mL)³ Very low Moderate

¹Estimated based on formula (C₁₄H₁₉BrN₃O₄S₂). ²Bromine increases LogP compared to non-halogenated analogs. ³Lower solubility than benzodioxine analog () due to bromine’s hydrophobicity.

Pharmacological Activity

  • Antimicrobial Potential: Simple sulfonamides (e.g., ) inhibit dihydropteroate synthase. The bromine in the target compound may enhance binding to bacterial enzymes via halogen interactions .
  • Enzyme Inhibition : Pyrimidine-based sulfonamides () show kinase inhibition; the target’s piperidine scaffold may favor binding to proteases or GPCRs.
  • Synthetic Accessibility : Yields for brominated sulfonamides vary. For example, a related compound synthesized via GP1 methods achieved 66% yield after purification (), suggesting feasible scalability for the target.

Biological Activity

4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide compound notable for its complex structure, which includes a piperidine ring and a bromophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antibacterial applications.

Chemical Structure and Properties

The compound's IUPAC name is 4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide. Its molecular formula is C15H22BrN3O3SC_{15}H_{22}BrN_{3}O_{3}S, with a molecular weight of approximately 404.3 g/mol. The presence of the sulfonamide group is critical for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis, which is essential for DNA replication and cell proliferation .

Sulfonamides, including this compound, function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. This inhibition disrupts folate biosynthesis, leading to impaired nucleic acid synthesis in bacteria .

Antibacterial Properties

Research indicates that 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide exhibits significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli . The compound has shown promise in treating infections caused by resistant strains and may also target pathogens responsible for tuberculosis.

Comparative Efficacy

In studies comparing various sulfonamide derivatives, this compound demonstrated superior potency against certain bacterial strains. For instance, it exhibited an EC50 value significantly lower than that of traditional agents like sulfadiazine .

Compound NameEC50 (µg/mL)Target Pathogen
4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide2.02Xanthomonas oryzae
Sulfadiazine>150Various bacteria
Bismerthiazol42.38Xanthomonas axonopodis

Case Studies

Recent studies have highlighted the effectiveness of sulfonamide derivatives containing piperidine moieties. One particular study found that compounds similar to 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide showed promising results in both in vitro and in vivo assays against plant pathogens .

In Vivo Efficacy

In vivo tests indicated that these compounds could achieve curative rates exceeding 30%, suggesting their potential application in agricultural bactericides as well as in human medicine .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding how this compound behaves within biological systems. These studies assess absorption, distribution, metabolism, and excretion (ADME) profiles to ensure safety and efficacy in therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, and how can purity be optimized?

Answer:
The synthesis typically involves sequential sulfonylation and alkylation steps. A validated approach includes:

Sulfonamide Coupling : React 2-bromobenzenesulfonyl chloride with a piperidine precursor (e.g., 4-aminomethyl-N,N-dimethylpiperidine) under basic conditions (e.g., pyridine or triethylamine) to form the intermediate .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥95% is achievable via HPLC with a C18 column and acetonitrile/water mobile phase .

Characterization : Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Basic: Which analytical techniques are critical for confirming the molecular geometry and stability of this compound?

Answer:

  • X-Ray Crystallography : Resolves bond lengths (e.g., C–S: 1.76–1.82 Å, C–Br: 1.89–1.92 Å) and torsion angles, confirming the sulfonamide group's planarity and bromophenyl orientation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .
  • Dynamic Light Scattering (DLS) : Evaluates aggregation in solution, critical for biological assays .

Advanced: How does the 2-bromophenyl substituent influence binding affinity in enzyme inhibition studies?

Answer:
The bromine atom enhances hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes. For example:

  • SAR Studies : Analogues with 2-bromophenyl groups show 3–5-fold higher inhibition of carbonic anhydrase compared to non-halogenated derivatives due to enhanced van der Waals contacts .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding energy improvements (−8.2 kcal/mol vs. −6.9 kcal/mol for non-brominated analogues) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different assays?

Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

Assay Standardization : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) .

Orthogonal Validation : Combine functional assays (e.g., cAMP ELISA) with biophysical methods (e.g., surface plasmon resonance) to confirm target engagement .

Metabolic Stability Checks : Assess compound integrity via LC-MS after incubation with liver microsomes to rule out degradation artifacts .

Methodological: What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME estimate key parameters:
    • LogP : ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).
    • Bioavailability Score : 0.55 (oral dosing feasible with formulation optimization) .
  • CYP450 Inhibition : Use Schrödinger’s QikProp to identify risks (e.g., CYP3A4 inhibition IC50_{50} = 12 µM, suggesting moderate drug-drug interaction potential) .

Advanced: What crystallographic data are available to guide conformational analysis of the piperidine ring?

Answer:
X-ray data reveal:

  • Piperidine Ring Puckering : Adopts a chair conformation with N–S bond lengths of 1.65–1.68 Å, minimizing steric clash with the dimethyl groups .
  • Torsion Angles : C1–N–C2–S dihedral angles range from 85–92°, favoring optimal sulfonamide orientation for hydrogen bonding .

Methodological: How can researchers validate the compound’s selectivity against related sulfonamide targets?

Answer:

  • Kinase Profiling : Use panels like Eurofins’ SelectScreen® to test inhibition across 100+ kinases. A selectivity index (IC50_{50} ratio) >10 indicates target specificity .
  • Crystallographic Overlays : Compare binding modes with PDB structures (e.g., 4XYZ for carbonic anhydrase) to identify key residue interactions unique to the target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.